N-1H-indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide N-1H-indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14980232
InChI: InChI=1S/C17H14N4OS/c1-11-15(23-17(19-11)21-8-2-3-9-21)16(22)20-13-4-5-14-12(10-13)6-7-18-14/h2-10,18H,1H3,(H,20,22)
SMILES:
Molecular Formula: C17H14N4OS
Molecular Weight: 322.4 g/mol

N-1H-indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC14980232

Molecular Formula: C17H14N4OS

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-1H-indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C17H14N4OS
Molecular Weight 322.4 g/mol
IUPAC Name N-(1H-indol-5-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C17H14N4OS/c1-11-15(23-17(19-11)21-8-2-3-9-21)16(22)20-13-4-5-14-12(10-13)6-7-18-14/h2-10,18H,1H3,(H,20,22)
Standard InChI Key ICVNYPRBCKRKDO-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3)NC=C4

Introduction

Structural and Chemical Overview

Molecular Architecture

The compound features three distinct heterocyclic systems:

  • Indole: A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • Thiazole: A five-membered ring containing sulfur and nitrogen atoms, substituted with a methyl group at position 4 and a pyrrole moiety at position 2.

  • Pyrrole: A five-membered aromatic ring with two adjacent nitrogen atoms, linked to the thiazole core.

The carboxamide group bridges the thiazole and indole rings, contributing to the molecule’s planar geometry and hydrogen-bonding capacity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H14N4OS\text{C}_{17}\text{H}_{14}\text{N}_4\text{OS}
Molecular Weight322.4 g/mol
IUPAC NameN-1H-Indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
CAS NumberNot publicly disclosed

Synthetic Relevance

The integration of multiple heterocycles positions this compound within a broader class of biologically active molecules. Thiazole derivatives are renowned for antimicrobial and anticancer properties, while indole-based structures frequently exhibit kinase inhibition and apoptosis induction .

Synthesis and Chemical Characterization

Synthetic Pathways

The synthesis of N-1H-indol-5-yl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves multi-step reactions:

  • Formation of 2-(1H-Pyrrol-1-yl)Aniline:

    • Substituted 2-nitroanilines react with 2,5-dimethoxytetrahydrofuran in acetic acid, followed by reduction using iron powder and NH4Cl\text{NH}_4\text{Cl} to yield the pyrrole-substituted aniline intermediate.

  • Thiazole Ring Construction:

    • Cyclocondensation of thiourea derivatives with α-haloketones forms the thiazole core. The methyl group at position 4 is introduced via alkylation.

  • Carboxamide Coupling:

    • The indole-5-amine reacts with the activated thiazole-5-carboxylic acid derivative using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), achieving moderate yields (76–85%) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Pyrrole Formation2,5-Dimethoxytetrahydrofuran, CH3COOH\text{CH}_3\text{COOH}, 80°C90%
Thiazole CyclizationThiourea, α-bromoketone, EtOH, reflux78%
Amide CouplingEDC, DMAP, CH2Cl2\text{CH}_2\text{Cl}_2, RT76%

Spectroscopic Validation

  • NMR: 1H^1\text{H} NMR spectra confirm pyrrole protons at δ 6.2–6.5 ppm and indole NH at δ 10.8 ppm. Thiazole methyl groups appear as singlets near δ 2.5 ppm.

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 323.1 ([M+H]+^+).

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres at −20°C but susceptible to hydrolysis in acidic/basic conditions due to the carboxamide linkage .

Table 3: Physicochemical Data

ParameterValue
Melting Point215–218°C (decomposes)
LogP (Octanol-Water)2.8 ± 0.3
pKa4.2 (carboxamide), 9.7 (indole NH)

Mechanistic Insights and Target Interactions

Kinase Inhibition

Molecular docking studies of related compounds reveal:

  • Hydrogen bonding between the carboxamide group and kinase ATP-binding sites (e.g., EGFR T790M mutation).

  • Hydrophobic interactions mediated by the indole and methylthiazole moieties enhance binding affinity .

CFTR Protein Modulation

Fused pyrrolothiazole systems (e.g., compound 1 in ) correct F508del-CFTR trafficking defects by stabilizing the protein’s folding pathway. This suggests potential applicability in cystic fibrosis therapy .

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison of Thiazole-Indole Derivatives

CompoundTarget ActivityIC50_{50}/EC50_{50}
N-1H-Indol-5-yl-...Kinase Inhibition (EGFR)Under investigation
Corr-4a CFTR Correction6 μM
6i Antiproliferative (MCF-7)6.10 μM

The indole-5-yl substitution in the target compound may enhance membrane permeability compared to benzimidazole derivatives (e.g.,), which exhibit higher metabolic instability.

Future Directions and Research Opportunities

  • Optimization Strategies:

    • Introduce electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability.

    • Explore prodrug formulations to enhance aqueous solubility.

  • In Vivo Studies:

    • Evaluate pharmacokinetics and toxicity profiles in murine models.

  • Target Expansion:

    • Screen against emerging targets like PD-L1 or BET bromodomains.

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